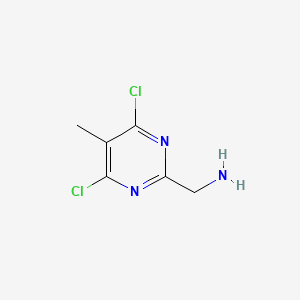
(3R)-3-amino-1-methylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Amino-1-methylpyrrolidin-2-one hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. It is known for its role as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The compound’s unique structure, featuring a pyrrolidinone ring with an amino group and a methyl substituent, contributes to its versatility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-1-methylpyrrolidin-2-one hydrochloride typically involves the reduction of ®-3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride . The reaction is carried out under controlled conditions to ensure the selective reduction of the carbonyl group to a secondary alcohol, followed by cyclization to form the pyrrolidinone ring.
Industrial Production Methods: In an industrial setting, the production of ®-3-Amino-1-methylpyrrolidin-2-one hydrochloride may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions: ®-3-Amino-1-methylpyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Imines or oximes.
Reduction: Secondary or tertiary amines.
Substitution: N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
®-3-Amino-1-methylpyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and chiral auxiliaries.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including potential treatments for neurological disorders.
Industry: Utilized in the production of agrochemicals and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of ®-3-Amino-1-methylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecule. The pyrrolidinone ring provides structural rigidity, enhancing the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
®-3-Aminopiperidine hydrochloride: Shares a similar structure but lacks the methyl substituent on the pyrrolidinone ring.
®-3-Aminopyrrolidine hydrochloride: Similar but without the carbonyl group in the ring.
®-3-Amino-1-methylpyrrolidine hydrochloride: Lacks the carbonyl group, making it less reactive in certain chemical transformations.
Uniqueness: ®-3-Amino-1-methylpyrrolidin-2-one hydrochloride is unique due to its combination of a chiral center, an amino group, and a pyrrolidinone ring. This structure provides a balance of reactivity and stability, making it a valuable intermediate in the synthesis of various bioactive compounds.
Propiedades
IUPAC Name |
(3R)-3-amino-1-methylpyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c1-7-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3;1H/t4-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQPGSHDPDMQIE-PGMHMLKASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C1=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
549531-11-5 |
Source


|
| Record name | 2-Pyrrolidinone, 3-amino-1-methyl-, hydrochloride (1:1), (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=549531-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![cis-Hexahydro-cyclopenta[c]pyrrol-4-one tosylate](/img/structure/B8191166.png)




![7-Methoxy-imidazo[1,2-a]pyridin-2-one](/img/structure/B8191199.png)
![Tert-butyl (1R,5S,6S)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B8191206.png)
![2-Phenyl-2,7-diaza-spiro[4.4]nonane p-toluenesulfonate](/img/structure/B8191211.png)
![exo-1-Aza-bicyclo[2.2.1]hept-3-ylamine dihydrochloride](/img/structure/B8191220.png)
![(3S,4R)-1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride](/img/structure/B8191228.png)
![tert-butyl (1S,5R)-1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B8191233.png)
